5-(phenoxymethyl)-N-phenylfuran-2-carboxamide
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Description
5-(phenoxymethyl)-N-phenylfuran-2-carboxamide is a novel compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has shown promising results in scientific research.
Scientific Research Applications
Antioxidant Activity
5-Aminosalicylate (5-ASA), a structurally related compound to 5-(phenoxymethyl)-N-phenylfuran-2-carboxamide, exhibits antioxidant properties. It acts as a potent radical scavenger and inhibits lipid peroxidation, suggesting its potential as a chain-breaking antioxidant (Dinis, Maderia, & Almeida, 1994).
Polymer Research
In polymer research, compounds structurally related to this compound, such as bis(5-carboxy-1,3-phenylene)-(3x+2)-crown-x ethers, are used to investigate topological branching and mechanical cross-linking in polymers (Gibson et al., 2004).
Anticancer Activity
Related phenolic compounds, such as Schiff bases synthesized from 5-(diethylamino)phenol, have been studied for their anticancer properties. These compounds exhibit cytotoxicity against cancer cell lines and interact with DNA through electrostatic interactions, highlighting their potential in cancer treatment (Uddin et al., 2020).
Bioisosterism in Drug Design
Compounds like 5-[hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]-1H-indole-7-carboxamide, similar in structure to this compound, are explored for their potential in treating hypertension through bioisosterism. This approach involves replacing parts of a molecule to alter its biological activity, offering insights into drug development (Asselin et al., 1986).
Synthesis of Cytotoxic and Antioxidant Agents
Synthesis of N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides, structurally related to this compound, demonstrates cytotoxic and antioxidant properties. Such compounds hold potential for cancer therapy and as radical scavengers (Ali et al., 2021).
Biomass Conversion
Related compounds, like 5-hydroxymethyl-2-furfural, are significant in the conversion of biomass into chemicals, representing a sustainable approach to producing valuable chemical products (Casanova, Iborra, & Corma, 2009).
Improved Biosynthesis
Efforts in biosynthesis utilizing compounds like 5-hydroxymethylfurfural, similar to this compound, focus on converting biomass-derived furans into valuable carboxylic acids, illustrating advancements in green chemistry (Wang, Gong, & He, 2020).
Properties
IUPAC Name |
5-(phenoxymethyl)-N-phenylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(19-14-7-3-1-4-8-14)17-12-11-16(22-17)13-21-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLSODSXEZDKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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